2-Chloro-1,3,2-oxathiaphospholane basic properties
2-Chloro-1,3,2-oxathiaphospholane basic properties
An In-depth Technical Guide to 2-Chloro-1,3,2-oxathiaphospholane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 2-Chloro-1,3,2-oxathiaphospholane, a heterocyclic organophosphorus compound. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide summarizes the known information and provides generalized protocols based on related compounds and methods.
Chemical and Physical Properties
Quantitative data for 2-Chloro-1,3,2-oxathiaphospholane is not extensively documented. The following table summarizes the available information. For context, properties of the closely related but distinct compound, 2-Chloro-1,3,2-dioxaphospholane 2-oxide, are also provided, as this is often encountered in searches for the target compound.
Table 1: Physicochemical and Spectroscopic Data
| Property | 2-Chloro-1,3,2-oxathiaphospholane | 2-Chloro-1,3,2-dioxaphospholane 2-oxide (for comparison) |
| CAS Number | 20354-32-9 | 6609-64-9[1][2] |
| Molecular Formula | C₂H₄ClOPS | C₂H₄ClO₃P[1][2] |
| Molecular Weight | 142.537 g/mol | 142.48 g/mol [1][2] |
| Physical State | Not specified, likely a liquid | Liquid or Solid[1] |
| Melting Point | Not available | 12-14 °C[1] |
| Boiling Point | Not available | 89-91 °C at 0.8 mmHg[1] |
| Density | Not available | 1.55 g/mL at 25 °C[1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ = 4.77 – 4.67 (m, 1H), 4.62 – 4.50 (m, 1H), 3.43 – 3.33 (m, 1H), 3.22 – 3.12 (m, 1H) ppm[3] | Not available |
| ¹³C NMR (CDCl₃, 100.6 MHz) | δ = 76.7 (d, J = 15.3 Hz), 32.5 (d, J = 2.6 Hz) ppm[3] | Not available |
| ³¹P NMR (CDCl₃) | Not specified in detail, but its use in reactions is monitored by ³¹P NMR.[3] A derivative, 2-chloro-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane, shows a signal at 217.7 ppm (in C₆D₆).[4] | Not available |
Synthesis
General Synthesis Protocol
2-Chloro-1,3,2-oxathiaphospholane can be synthesized via the reaction of 2-mercaptoethanol with phosphorus trichloride.[4] The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.
Experimental Workflow:
Detailed Methodology
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Preparation: A solution of 2-mercaptoethanol and two molar equivalents of triethylamine in an anhydrous, inert solvent (e.g., diethyl ether or THF) is prepared in a reaction vessel under an inert atmosphere (nitrogen or argon).
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Reaction: The solution is cooled to a low temperature (e.g., 0 °C). A solution of phosphorus trichloride in the same solvent is added dropwise with stirring.
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Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time. The precipitated triethylamine hydrochloride is removed by filtration.
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Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield 2-Chloro-1,3,2-oxathiaphospholane as a colorless liquid.[4]
Caution: Phosphorus trichloride and 2-Chloro-1,3,2-oxathiaphospholane are moisture-sensitive and corrosive. All manipulations should be carried out under strictly anhydrous conditions using a fume hood and appropriate personal protective equipment.[5]
Reactivity and Applications
The primary documented application of 2-Chloro-1,3,2-oxathiaphospholane and its derivatives is as a phosphitylating agent in the "oxathiaphospholane (OTP) method" for the stereocontrolled synthesis of phosphorothioate oligonucleotides.[6][7][8]
The Oxathiaphospholane (OTP) Method
In this method, a protected nucleoside is reacted with a 2-chloro-1,3,2-oxathiaphospholane derivative to form a nucleoside 3'-O-(1,3,2-oxathiaphospholane). This intermediate can then be reacted with the 5'-hydroxyl group of another nucleoside in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form a phosphorothioate linkage.[7][9]
Signaling Pathways
There is no available information in the searched literature to suggest the direct involvement of 2-Chloro-1,3,2-oxathiaphospholane in any specific biological signaling pathways. Its primary utility appears to be as a synthetic reagent in the laboratory.
Safety and Handling
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.
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Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
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Hazards: Reacts with water and other nucleophiles. The related compound, 2-Chloro-1,3,2-dioxaphospholane 2-oxide, is classified as causing severe skin burns and eye damage.[5] Similar hazards should be assumed for 2-Chloro-1,3,2-oxathiaphospholane.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chloro-1,3,2-dioxaphospholane-2-oxide, 95% | Fisher Scientific [fishersci.ca]
- 3. rsc.org [rsc.org]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. fishersci.com [fishersci.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. An efficient alternative to DBU in the oxathiaphospholane (OTP) method for the solid phase synthesis of P-stereodefined phosphorothioate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morpholino-based phosphorothioate analogs via oxathiaphospholane chemistry: synthesis, structural insights and stability | Gene Tools, LLC [gene-tools.com]
- 9. Biologically relevant morpholino nucleoside thio- and dithiophosphates via an oxathiaphospholane approach - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02865E [pubs.rsc.org]
